molecular formula C10H12O4 B018236 2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol CAS No. 109856-87-3

2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol

Cat. No. B018236
M. Wt: 196.2 g/mol
InChI Key: LRCQKAQXJNAXGK-UHFFFAOYSA-N
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Description

The compound “2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol” is a derivative of benzodioxole, which is a type of aromatic ether. The benzodioxole structure is found in a variety of natural products and pharmaceuticals . The methoxy group (OCH3) and the ethanol group (CH2CH2OH) attached to the benzodioxole ring could potentially influence the compound’s physical properties and reactivity.


Molecular Structure Analysis

The benzodioxole core of the molecule is a bicyclic system composed of a benzene ring fused to a 1,3-dioxole ring. The presence of the methoxy group at the 7-position and an ethanol group at the 2-position could influence the compound’s conformation and electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the benzodioxole, methoxy, and ethanol groups. The ether groups (in the dioxole ring and the methoxy group) are generally quite stable but can be cleaved under acidic or basic conditions. The ethanol group could potentially undergo reactions typical of alcohols .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzodioxole, methoxy, and ethanol groups could affect properties such as solubility, melting point, boiling point, and stability .

Safety And Hazards

The safety and hazards associated with this compound would depend on various factors, including its reactivity, toxicity, and potential biological activity. Proper handling and disposal procedures should be followed when working with this compound .

Future Directions

Further studies could be conducted to fully characterize this compound, including its synthesis, physical and chemical properties, reactivity, and potential biological activity. Additionally, it could be interesting to explore the effects of modifying the methoxy and ethanol groups on the compound’s properties and activity .

properties

IUPAC Name

2-(7-methoxy-1,3-benzodioxol-5-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O4/c1-12-8-4-7(2-3-11)5-9-10(8)14-6-13-9/h4-5,11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCQKAQXJNAXGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCO2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00552534
Record name 2-(7-Methoxy-2H-1,3-benzodioxol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Methoxy-benzo[1,3]dioxol-5-YL)-ethanol

CAS RN

109856-87-3
Record name 2-(7-Methoxy-2H-1,3-benzodioxol-5-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00552534
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

7.30 g (0.192 mol) of lithium alminium hydride was added to 270 ml of anhydrous tetrahydrofuran, and to this solution was added portionwise 33.68 g of 3-methoxy-4,5-methylenedioxyphenylacetic acid (2) with stirring under water-cooling. The mixture was stirred at room temperature for one hour, then added with 2.0 g (53 mmol) of lithium aluminium hydride and further stirred for one hour. The reaction mixture, while being cooled in an ice bath, was added portionwise with a solution of 9.3 ml of water and 10 ml of tetrahydrofuran and then further added portionwise with 9.3 ml of 15% sodium hydroxide aqueous solution. The resulting mixture was further added with 27.9 ml of water and then 500 ml of ethyl ether followed by stirring for 30 minutes. The deposited salt was filtered out and washed with ethyl ether. The filtrate and the ethyl ether used for washing were joined and concentrated under reduced pressure, and the residual oil was distilled in vacuo to obtain 19.09 g of 2-(3-methoxy-4,5-methylenedioxyphenyl)ethyl alcohol (3) as an oil. Boiling point: 140°-142° C./ 1 mmHg: yield 68.4%.
Quantity
7.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
33.68 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three
Quantity
9.3 mL
Type
reactant
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Five
Name
Quantity
27.9 mL
Type
solvent
Reaction Step Six
Quantity
10 mL
Type
solvent
Reaction Step Seven
Name
Quantity
9.3 mL
Type
solvent
Reaction Step Seven

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